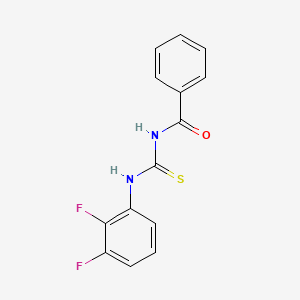

1-Benzoyl-3-(2,3-difluorophenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzoyl-3-(2,3-difluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H10F2N2OS. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a benzoyl group and a 2,3-difluorophenyl group. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

準備方法

The synthesis of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3-difluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

1-Benzoyl-3-(2,3-difluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or difluorophenyl groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.

科学的研究の応用

Biological Activities

Antimicrobial Properties

Thiourea derivatives, including 1-benzoyl-3-(2,3-difluorophenyl)thiourea, have demonstrated significant antimicrobial activity. Studies have shown that these compounds exhibit effectiveness against a range of bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range comparable to conventional antibiotics, indicating their potential as alternative antimicrobial agents .

Anticancer Potential

Research has highlighted the anticancer properties of thiourea derivatives. For instance, studies indicate that certain thioureas can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds often range from 1 to 20 µM, suggesting potent activity against cancerous cells. This efficacy is attributed to their ability to interfere with specific molecular pathways involved in tumor growth and metastasis .

Enzyme Inhibition

Thiourea derivatives have also been explored as urease inhibitors. Urease is an enzyme that plays a significant role in the pathogenesis of certain infections and the formation of kidney stones. Compounds like this compound have been synthesized and evaluated for their effectiveness in inhibiting urease activity, providing insights into their potential therapeutic applications .

Material Science Applications

Synthesis of Coordination Complexes

this compound serves as a valuable ligand in the formation of coordination complexes with various metals. These complexes are significant in catalysis and materials science due to their unique electronic properties and stability. The ability of thioureas to coordinate with metal ions facilitates the development of new materials with tailored properties for specific applications .

Polymer Chemistry

In polymer chemistry, thioureas are used as additives to enhance the mechanical properties and thermal stability of polymers. The incorporation of thiourea derivatives can improve the flame retardancy of polymeric materials, making them suitable for use in applications where fire resistance is critical .

Environmental Applications

Heavy Metal Extraction

Thiourea derivatives have been investigated for their ability to extract heavy metals from contaminated environments. For example, this compound can be employed in the extraction processes for cadmium ions from aqueous solutions. This application is crucial for addressing environmental pollution and mitigating heavy metal toxicity in ecosystems .

Case Studies

作用機序

The mechanism of action of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to specific receptors, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

類似化合物との比較

1-Benzoyl-3-(2,3-difluorophenyl)thiourea can be compared with other thiourea derivatives such as:

1-Benzoyl-3-phenylthiourea: Similar structure but lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.

1-Benzoyl-3-(4-fluorophenyl)thiourea: Contains a single fluorine atom at a different position, which can influence its properties.

1-Benzoyl-3-(2,4-difluorophenyl)thiourea: Has fluorine atoms at different positions, potentially altering its interactions with molecular targets. The presence and position of fluorine atoms in this compound contribute to its unique chemical and biological properties, making it distinct from other similar compounds

生物活性

1-Benzoyl-3-(2,3-difluorophenyl)thiourea is a member of the thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzoyl group and a difluorophenyl substituent. The biological activities of thioureas typically include antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound generally involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate is then reacted with 2,3-difluorophenylamine in solvents like acetone or dichloromethane. The reaction conditions can vary, affecting the yield and purity of the final product.

Antibacterial Activity

Thiourea derivatives have shown promising antibacterial properties. For instance, studies indicate that compounds similar to this compound exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against Enterococcus faecalis and Klebsiella pneumoniae, comparable to standard antibiotics like ceftriaxone .

Antifungal Activity

Additionally, thioureas have been evaluated for their antifungal potential. Compounds derived from thiourea have shown significant activity against plant pathogens such as Pyricularia oryzae and Drechslera oryzae. The antifungal activity is often measured using micro-dilution assays to determine the effective concentration needed to inhibit fungal growth .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has indicated that certain thiourea derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to this thiourea have shown IC50 values in the low micromolar range across different cancer cell lines, indicating potent anticancer activity . A study highlighted that treated MCF-7 cells (breast cancer cell line) displayed increased lactate dehydrogenase (LDH) levels, suggesting effective inhibition of cell growth and induction of apoptosis .

Anti-inflammatory Activity

Some studies have also explored the anti-inflammatory properties of thioureas. While specific data on this compound is limited, related compounds have been reported to reduce inflammatory markers in vitro. This activity is crucial for developing therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thioureas is influenced by their molecular structure. The presence of electron-withdrawing groups (like fluorine) can enhance the potency of these compounds by increasing their lipophilicity and altering their interaction with biological targets. The dihedral angle between the benzoyl and phenyl rings also plays a role in determining the compound's overall conformation and biological efficacy .

Case Studies

- Antibacterial Study : A comparative study on various thiourea derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs. The results indicated that the introduction of fluorine atoms significantly improved the MIC values against tested bacterial strains .

- Anticancer Research : In vitro studies on modified thioureas demonstrated that certain derivatives led to significant apoptosis in cancer cell lines, with IC50 values indicating high efficacy. These findings suggest that further exploration into fluorinated thioureas could yield valuable anticancer agents .

特性

IUPAC Name |

N-[(2,3-difluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANZMKGTEDGNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。